5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzofuran core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the benzofuran core.
Final Coupling: The final step involves coupling the benzofuran derivative with the carboxamide group under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules through π-π stacking interactions, while the piperidine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-methylpiperidine: Shares the piperidine moiety but lacks the benzofuran core.
N-(2-hydroxy-5-(1-hydroxy-2-(4-methoxyphenyl)propan-2-yl)methyl)phenylformamide: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide lies in its combination of the benzofuran core and the piperidine moiety, which imparts distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-15-10-12-26(13-11-15)14-19-20(27)8-9-21-23(19)22(16(2)30-21)24(28)25-17-4-6-18(29-3)7-5-17/h4-9,15,27H,10-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFIRBISOCBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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